Delta(4)-Dafachronoyl-CoA as the Obligate Substrate for Downstream Bacterial Catabolic Enzymes
In the anaerobic cholesterol degradation pathway of Sterolibacterium denitrificans, the cholest-4-en-3-one intermediate is oxygen-independently oxidized to Δ4-dafachronic acid, which must be subsequently activated to Delta(4)-dafachronoyl-CoA by a substrate-specific acyl-CoA synthetase [1]. This CoA ester is the sole entry point into the unconventional β-oxidation pathway for side-chain degradation. The free acid, Δ4-dafachronic acid, cannot proceed through this pathway and would represent a metabolic dead-end in vitro assays reconstituting this system [1].
| Evidence Dimension | Metabolic Fate / Pathway Entry |
|---|---|
| Target Compound Data | Delta(4)-dafachronoyl-CoA is the sole substrate for downstream aldolases and dehydrogenases in anaerobic steroid catabolism [1] |
| Comparator Or Baseline | Delta(4)-dafachronic acid is a dead-end intermediate unless activated by the specific ACS [1] |
| Quantified Difference | Qualitative difference (substrate vs. non-substrate) |
| Conditions | Enzymatic assay using heterologously expressed ACSs from S. denitrificans [1] |
Why This Matters
This dictates procurement: only the CoA ester enables reconstitution of the complete anaerobic cholesterol degradation pathway.
- [1] Warnke, M., et al. (2018). Functional Characterization of Three Specific Acyl-Coenzyme A Synthetases Involved in Anaerobic Cholesterol Degradation in Sterolibacterium denitrificans Chol1S. Applied and Environmental Microbiology, 84(7). View Source
